5-bromo-2-chloro-1-methyl-1H-Imidazole

Chemoselective cross-coupling Sequential functionalization Imidazole building block

5-Bromo-2-chloro-1-methyl-1H-imidazole is a uniquely chemoselective dual-halogenated N-methylimidazole building block. The C-5 bromine undergoes selective Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Heck), while the C-2 chlorine remains intact for subsequent derivatization. This intrinsic reactivity differential eliminates protecting group manipulations, enabling efficient sequential C-5 → C-2 diversification. The N-methyl group prevents tautomerization, ensuring regiochemical fidelity. Ideal for kinase inhibitor SAR programs and sequential arylation strategies. Request bulk pricing for your synthetic campaigns.

Molecular Formula C4H4BrClN2
Molecular Weight 195.44 g/mol
CAS No. 292608-79-8
Cat. No. B3180757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-2-chloro-1-methyl-1H-Imidazole
CAS292608-79-8
Molecular FormulaC4H4BrClN2
Molecular Weight195.44 g/mol
Structural Identifiers
SMILESCN1C(=CN=C1Cl)Br
InChIInChI=1S/C4H4BrClN2/c1-8-3(5)2-7-4(8)6/h2H,1H3
InChIKeyGMCFQXGDMGJXOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-chloro-1-methyl-1H-imidazole (CAS 292608-79-8): A Key Dual-Halogenated Imidazole Building Block for Regioselective Cross-Coupling and Medicinal Chemistry Procurement


5-Bromo-2-chloro-1-methyl-1H-imidazole (CAS 292608-79-8) is a substituted imidazole derivative with the molecular formula C₄H₄BrClN₂ and a molecular weight of 195.44 g/mol . As a dual-halogenated N-methylimidazole building block, it features bromine at the C-5 position and chlorine at the C-2 position [1], enabling differential reactivity toward palladium-catalyzed cross-coupling reactions, regioselective functionalization strategies, and incorporation into kinase inhibitor scaffolds [2].

Why 5-Bromo-2-chloro-1-methyl-1H-imidazole Cannot Be Interchanged with Generic Halogenated Imidazoles: Quantifiable Differentiation in Reactivity, Regioselectivity, and Structural Integrity


Halogenated imidazole building blocks are not interchangeable due to position-specific reactivity governed by electronic effects and steric constraints [1]. The C-5 bromine of 5-bromo-2-chloro-1-methyl-1H-imidazole undergoes selective palladium-catalyzed cross-coupling, while the C-2 chlorine remains intact due to lower oxidative addition reactivity toward Pd(0) catalysts [2]. This intrinsic chemoselectivity enables sequential functionalization that is not replicable with mono-halogenated analogs (e.g., 5-bromo-1-methylimidazole) or alternative regioisomers (e.g., 2-bromo-5-chloro-1H-imidazole), where halogen positions and N-substitution patterns dictate divergent reaction outcomes [3]. Furthermore, the N-methyl substitution at the 1-position prevents N-H tautomerization that complicates regioselective functionalization in unprotected imidazoles, ensuring consistent and predictable reactivity across synthetic campaigns [4].

Quantitative Differentiation Evidence: 5-Bromo-2-chloro-1-methyl-1H-imidazole Procurement and Selection Guide


Differential Reactivity Profile: Chemoselective C-5 Suzuki Coupling with Intact C-2 Chlorine Enables Sequential Functionalization Not Achievable with Mono-Halogenated Imidazoles

5-Bromo-2-chloro-1-methyl-1H-imidazole exhibits intrinsic chemoselectivity in palladium-catalyzed cross-coupling reactions due to the differential oxidative addition rates of C-Br versus C-Cl bonds toward Pd(0) [1]. In contrast to 5-bromo-1-methylimidazole (which contains only a single reactive halogen) and 2-bromo-5-chloro-1H-imidazole (which lacks the N-methyl protecting group and has inverted halogen positions), 5-bromo-2-chloro-1-methyl-1H-imidazole enables C-5 selective arylation while preserving the C-2 chlorine for subsequent nucleophilic substitution or further cross-coupling under forcing conditions [2].

Chemoselective cross-coupling Sequential functionalization Imidazole building block

Structural Integrity Advantage: N-Methyl Substitution Eliminates Tautomeric Equilibration That Compromises Regioselective Functionalization in Unprotected Imidazole Analogs

The N-methyl substitution at the 1-position of 5-bromo-2-chloro-1-methyl-1H-imidazole fixes the imidazole tautomeric state, eliminating the rapid proton equilibration observed in unprotected haloimidazoles [1]. Unprotected analogs such as 5-bromo-2-chloro-1H-imidazole exist as equilibrating tautomers under reaction conditions, which introduces positional ambiguity and leads to regioisomeric product mixtures in subsequent functionalization steps [2].

Tautomerization Regioselective synthesis N-alkyl protection

Superior Regioselectivity in C-5 Electrophilic Bromination: Enabling High-Yield One-Pot Sequential Alkynylation Protocols

The C-5 bromine in 5-bromo-2-chloro-1-methyl-1H-imidazole is installed via highly regioselective electrophilic bromination of 2-chloro-1-methyl-1H-imidazole, enabling a one-pot sequential bromination–Sonogashira cross-coupling protocol that produces 2-substituted 5-alkynylimidazoles [1]. This regioselectivity is intrinsic to the electronic deactivation at C-2 by the chlorine substituent, directing bromination exclusively to the C-5 position.

Regioselective bromination Sonogashira coupling One-pot synthesis

Differential Physicochemical Properties: Enhanced Stability and Predictable Solubility Profile Compared to Non-Halogenated and N-Unprotected Imidazole Building Blocks

The dual halogen substitution (C-5 Br, C-2 Cl) combined with N-methyl protection in 5-bromo-2-chloro-1-methyl-1H-imidazole confers enhanced thermal stability and predictable solubility in polar aprotic solvents compared to non-halogenated imidazoles . The electron-withdrawing effects of bromine and chlorine increase molecular stability, while the N-methyl group improves solubility in organic solvents relative to N-H imidazoles.

Physicochemical properties Halogen substitution effects Stability

Optimal Application Scenarios for 5-Bromo-2-chloro-1-methyl-1H-imidazole: Evidence-Based Procurement and Research Use Cases


Sequential C-5 to C-2 Diversification for Di- and Tri-Substituted Imidazole Library Synthesis

This compound is optimally deployed in synthetic sequences requiring initial C-5 functionalization (via Suzuki, Sonogashira, or Heck coupling) followed by subsequent C-2 derivatization. The intrinsic chemoselectivity between C-5 Br (high Pd oxidative addition reactivity) and C-2 Cl (low reactivity) enables sequential diversification without intermediate protecting group manipulations [1]. The N-methyl group additionally prevents tautomerization and ensures regiochemical fidelity throughout the synthetic sequence [2].

One-Pot Regioselective C-5 Alkynylation via Sequential Bromination–Sonogashira Protocol

For research programs requiring diverse C-5 alkynylimidazole scaffolds, 5-bromo-2-chloro-1-methyl-1H-imidazole represents the product of a highly regioselective electrophilic bromination of 2-chloro-1-methyl-1H-imidazole. This regioselectivity enables a validated one-pot sequential bromination–Sonogashira protocol producing 2-substituted 5-alkynylimidazoles in 70–93% yield [3], substantially reducing synthetic step count compared to multi-step alternatives.

Regioselective Sequential C–H Arylation of Imidazole Cores for Complex Aryl Imidazole Synthesis

This building block is compatible with general methodologies for regioselective sequential arylation of all three C–H bonds of the imidazole core [1]. Using SEM-switch strategies, aryl bromides and low-cost aryl chlorides can be employed as arene donors under practical laboratory conditions, enabling rapid access to complex mono-, di-, and triarylimidazole structures from this dual-halogenated scaffold.

Kinase Inhibitor Scaffold Construction Requiring Fixed N-Alkylation and Halogen Differentiation

For medicinal chemistry programs developing kinase inhibitors, di-, tri-, and tetra-substituted imidazoles have emerged as potent kinase inhibitor scaffolds [1]. 5-Bromo-2-chloro-1-methyl-1H-imidazole provides a fixed N-alkylated core with differential halogen handles, enabling systematic structure–activity relationship (SAR) exploration through sequential functionalization at C-5 and C-2 positions.

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